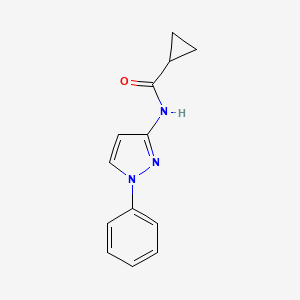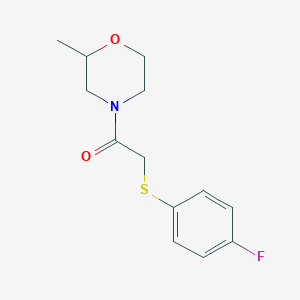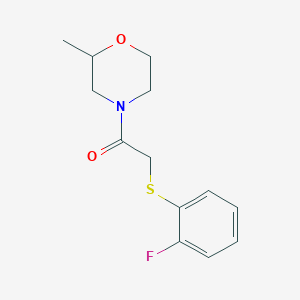
2-(2-Fluorophenyl)sulfanyl-1-(2-methylmorpholin-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluorophenyl)sulfanyl-1-(2-methylmorpholin-4-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the ketone family of organic compounds and is commonly referred to as FMSE.
科学研究应用
FMSE has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, FMSE has been shown to have potential applications in the treatment of Alzheimer's disease, as it inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for memory and learning.
作用机制
The mechanism of action of FMSE is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors that are involved in the growth and proliferation of cancer cells. Additionally, FMSE inhibits the activity of acetylcholinesterase by binding to the enzyme's active site, which prevents it from breaking down acetylcholine.
Biochemical and Physiological Effects:
FMSE has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and anti-Alzheimer's activity, FMSE has been shown to exhibit anti-inflammatory and antioxidant activity. Additionally, FMSE has been shown to have neuroprotective effects, as it protects against oxidative stress and reduces the accumulation of beta-amyloid, a protein that is associated with Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of FMSE for lab experiments is its high potency and specificity. It has been shown to exhibit potent antitumor and anti-Alzheimer's activity at relatively low concentrations, which makes it an attractive target for further research. However, one of the limitations of FMSE is its relatively short half-life, which may limit its effectiveness in vivo.
未来方向
There are several future directions for research on FMSE. One area of interest is the development of analogs of FMSE that have improved pharmacokinetic properties, such as longer half-lives and improved bioavailability. Additionally, further research is needed to fully understand the mechanism of action of FMSE and to identify potential targets for drug development. Finally, clinical trials are needed to evaluate the safety and efficacy of FMSE in humans.
合成方法
The synthesis method of FMSE involves the reaction of 2-fluorobenzyl chloride with 2-methylmorpholine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with sodium sulfide to yield FMSE. The synthesis method has been optimized to produce high yields of FMSE with minimal impurities.
属性
IUPAC Name |
2-(2-fluorophenyl)sulfanyl-1-(2-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2S/c1-10-8-15(6-7-17-10)13(16)9-18-12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLMBEDWNYRYES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CSC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)sulfanyl-1-(2-methylmorpholin-4-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-Methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7516908.png)

![N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7516921.png)
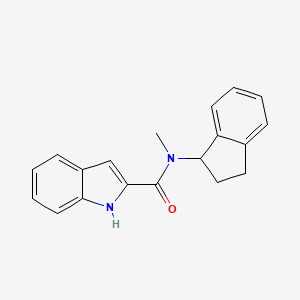
![1-[(3-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516936.png)
![3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7516945.png)
![N-[(4-fluoro-3-methylphenyl)methyl]propanamide](/img/structure/B7516946.png)
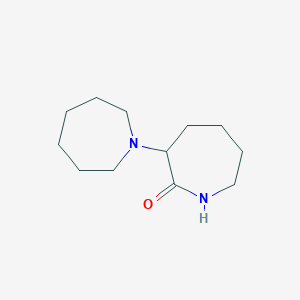
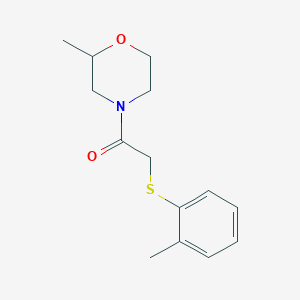
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7516958.png)

